molecular formula C19H15FN4O B11269541 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11269541
M. Wt: 334.3 g/mol
InChI Key: YPFBVLWSFWUVNN-UHFFFAOYSA-N
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Description

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves a multi-step process:

    Formation of the pyrazole ring: This can be achieved through the reaction of α, β-unsaturated ketones with hydrazine derivatives under acidic or basic conditions.

    Formation of the oxadiazole ring: This involves the cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield partially or fully reduced products.

Scientific Research Applications

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific combination of a pyrazole and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15FN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

YPFBVLWSFWUVNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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